molecular formula C4K2O10Os B1212341 Dioxobis(oxalatoosmalate) (IV) CAS No. 22827-17-4

Dioxobis(oxalatoosmalate) (IV)

Cat. No.: B1212341
CAS No.: 22827-17-4
M. Wt: 476.5 g/mol
InChI Key: QKOSVFDASGVBMI-UHFFFAOYSA-J
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Description

"Dioxobis(oxalatoosmalate)(IV)" is a coordination complex hypothesized to contain an osmium(IV) center coordinated by two oxalate ligands (C₂O₄²⁻) and two oxo (O²⁻) groups, yielding a structure analogous to OsO₂(C₂O₄)₂. Such complexes are typically synthesized via redox reactions or ligand substitution, often involving high-valent transition metals .

Properties

CAS No.

22827-17-4

Molecular Formula

C4K2O10Os

Molecular Weight

476.5 g/mol

IUPAC Name

dipotassium;dioxoosmium(2+);oxalate

InChI

InChI=1S/2C2H2O4.2K.2O.Os/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;;;;/q;;2*+1;;;+2/p-4

InChI Key

QKOSVFDASGVBMI-UHFFFAOYSA-J

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O=[Os+2]=O.[K+].[K+]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O=[Os+2]=O.[K+].[K+]

Other CAS No.

22827-17-4

Synonyms

DBOXM
dioxobis(oxalatoosmalate) (IV)
trans-dioxobisoxalatoosmalate IV

Origin of Product

United States

Chemical Reactions Analysis

Reaction Mechanism:

transdioxobisoxalatoosmate VI +H+ Ir3++oxalate byproducts\text{transdioxobisoxalatoosmate VI }+\text{H}^+\rightarrow \text{ Ir}^{3+}+\text{oxalate byproducts}

  • Efficiency : High ¹⁹¹ᵐIr yield (>20%/ml) with low radionuclidic impurity .

  • Clinical Relevance : Reduces patient radiation dose by 100-fold compared to ⁹⁹ᵐTc-based imaging .

Stability and Decomposition Pathways

Thermal or acidic conditions induce decomposition via retro-Diels–Alder reactions, producing maleic acid derivatives. For example, heating above 50°C degrades the complex into diisoamyl maleate and maleic acid, as observed in related 7-oxanorbornene systems .

Decomposition Data:

ConditionProductYieldSource
>50°C (thermal)Diisoamyl maleate + maleic acid~20%
Acidic hydrolysisOxalate fragmentsVariable

Toxicological Profile

Acute and subacute toxicity studies confirm the biocompatibility of dioxobis(oxalatoosmate)(IV) eluates. No adverse effects were observed in preclinical models, supporting their use in diagnostic imaging .

Comparative Analysis with Analogues

PropertyDioxobis(oxalatoosmate)(IV)Dimethyl 7-oxanorbornene
Melting Point76–78.2°C120°C
Thermal StabilityDecomposes >50°CStable up to 100°C
Radiolytic ByproductsMinimalSignificant
Source :

Comparison with Similar Compounds

Dioxobis(pentane-2,4-dionato-O,O')uranium

  • Formula : C₁₀H₁₄O₆U
  • Oxidation State : Uranium(VI)
  • Ligands : Two acetylacetonate (pentane-2,4-dionato) ligands.
  • Key Properties :
    • Molecular weight: 468.24 g/mol.
    • Soluble in polar solvents (e.g., DMF, DMSO).
    • Exhibits strong infrared (IR) absorption bands characteristic of U=O and acetylacetonate vibrations.
  • Applications : Used in nuclear chemistry and catalysis due to uranium’s redox activity .

Dioxobis(stearato)trilead

  • Formula : Pb₃O₂(C₁₈H₃₅O₂)₂
  • Oxidation State : Lead(II/IV) (mixed oxidation states inferred).
  • Ligands : Two stearate (C₁₈H₃₅O₂⁻) ligands.
  • Key Properties :
    • CAS Registry Number: 12578-12-0.
    • Reproductive toxicity (classified as SVHC under EU REACH).
    • Historically used as a stabilizer in plastics and lubricants.
  • Applications: Limited due to toxicity; phased out in industrial applications .

Dioxobis(N-heterocyclic carbene)rhenium(V) Hexafluorophosphate

  • Formula : [ReO₂(C₃H₆N₂)₂]PF₆
  • Oxidation State : Rhenium(V).
  • Ligands : Two N-heterocyclic carbene (NHC) ligands.
  • Key Properties :
    • Strong UV absorption at 310 nm.
    • Stable in polar solvents (e.g., acetonitrile).
    • Synthesized via transmetalation for radiopharmaceutical research.
  • Applications: Potential use in targeted radiotherapy due to rhenium’s isotopic properties .

Hydrogenoxalato Organotin(IV) Complexes

  • General Formula : SnR₂(C₂O₄H)₂ (R = organic group).
  • Oxidation State : Tin(IV).
  • Ligands: Hydrogenoxalate (C₂O₄H⁻) and organic groups.
  • Key Properties :
    • Characterized by X-ray crystallography, showing distorted octahedral geometry.
    • Moderate solubility in organic solvents (e.g., chloroform).
  • Applications : Studied for their catalytic and materials science applications .

Osmium(VIII) Diamination Complexes

  • Example : Dioxobis(tert-alkylimido)osmium(VIII).
  • Oxidation State : Osmium(VIII).
  • Ligands : Two tert-alkylimido (NR⁻) ligands.
  • Key Properties :
    • Synthesized via stereospecific diamination of olefins.
    • High thermal stability and redox activity.
  • Applications : Used in organic synthesis for vicinal diamine production .

Comparative Data Table

Compound Metal/Oxidation State Ligands Molecular Weight (g/mol) Key Properties Applications References
Dioxobis(oxalatoosmalate)(IV) Os(IV) Oxalate (C₂O₄²⁻) ~400 (hypothetical) Inferred octahedral geometry Hypothetical catalysis -
Dioxobis(pentane-2,4-dionato)U(VI) U(VI) Acetylacetonate 468.24 Soluble in DMF, strong IR bands Nuclear chemistry
Dioxobis(stearato)trilead Pb(II/IV) Stearate ~1,200 Toxic, SVHC-listed Discontinued stabilizers
Re(V)-NHC complex Re(V) N-heterocyclic carbene ~600 UV absorption at 310 nm Radiopharmaceuticals
Sn(IV)-hydrogenoxalato Sn(IV) Hydrogenoxalate ~350–450 Octahedral crystal structure Materials science

Research Findings and Insights

  • Structural Trends : Dioxobis complexes typically adopt octahedral or distorted octahedral geometries, with ligand bulkiness influencing steric effects .
  • Toxicity : Lead-based dioxobis compounds (e.g., Dioxobis(stearato)trilead) are restricted due to reproductive toxicity, highlighting the need for safer alternatives .
  • Redox Activity : High-valent metals like uranium(VI) and osmium(VIII) in dioxobis complexes exhibit strong redox capabilities, useful in catalysis and synthesis .
  • Emerging Applications : Rhenium(V) and tin(IV) complexes show promise in radiopharmaceuticals and functional materials, respectively .

Q & A

Q. What experimental methodologies are recommended for synthesizing dioxobis(oxalatoosmalate) (IV) with high purity?

To synthesize dioxobis(oxalatoosmalate) (IV), begin with stoichiometric reactions between osmium precursors (e.g., OsO₄) and oxalate ligands under controlled pH and temperature. Use inert atmospheres (argon/nitrogen) to prevent oxidation side reactions. Purification via recrystallization or column chromatography is critical. Characterization should include:

  • Elemental analysis to verify stoichiometry.
  • FTIR and Raman spectroscopy to confirm ligand coordination and Os=O bond presence .
  • X-ray diffraction (XRD) for crystal structure validation. Reference protocols for analogous dioxobis-stearato compounds (e.g., EC 260-043-8) .

Q. How can researchers assess the stability of dioxobis(oxalatoosmalate) (IV) under varying experimental conditions?

Design a stability study with controlled variables:

  • Thermal stability : Use thermogravimetric analysis (TGA) to monitor decomposition temperatures.
  • pH dependence : Exclude acidic media (pH < 5) to avoid ligand protonation or Os(IV) reduction .
  • Light sensitivity : Conduct UV-Vis spectroscopy under dark/light cycles to detect photodegradation. Compare with stability data for structurally similar lead oxalate complexes (e.g., CAS 12578-12-0) .

Q. What analytical techniques are most effective for distinguishing dioxobis(oxalatoosmalate) (IV) from related osmium-oxalate complexes?

  • Cyclic voltammetry (CV) to identify redox behavior unique to Os(IV) (e.g., Os⁴⁺/Os³⁺ transitions).
  • Extended X-ray absorption fine structure (EXAFS) to resolve Os-O bond lengths and coordination geometry.
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electronic properties of dioxobis(oxalatoosmalate) (IV)?

Contradictions often arise from solvent effects or impurities. To address this:

  • Reproduce experiments in rigorously dried solvents (e.g., DMF, acetonitrile) and compare results.
  • DFT calculations can model electronic structures (e.g., HOMO-LUMO gaps) and predict UV-Vis spectra for direct comparison with experimental data.
  • Cross-validate using multiple techniques (e.g., ESR for unpaired electrons, XPS for oxidation state confirmation) .

Q. What strategies optimize catalytic activity studies of dioxobis(oxalatoosmalate) (IV) in oxidation reactions?

  • Kinetic profiling : Use stopped-flow techniques to monitor reaction intermediates.
  • Substrate scope testing : Vary substrates (e.g., alkenes vs. alcohols) to identify selectivity trends.
  • Mechanistic probes : Introduce radical scavengers (e.g., TEMPO) to distinguish radical vs. non-radical pathways. Reference protocols for molybdenum dioxo catalysts (e.g., CAS 17524-05-9) .

Q. How should researchers design experiments to investigate ligand-exchange dynamics in dioxobis(oxalatoosmalate) (IV)?

  • Isotopic labeling : Replace ¹⁶O with ¹⁸O in oxalate ligands and track exchange via mass spectrometry.
  • Variable-temperature NMR : Monitor line broadening to estimate exchange rates.
  • Competitive ligand studies : Introduce alternative ligands (e.g., EDTA) and quantify displacement via titration .

Methodological Guidelines for Data Analysis

  • Data contradictions : Use error propagation models to quantify uncertainties in spectroscopic or electrochemical measurements. For example, ±0.1 V variations in redox potentials may stem from reference electrode calibration errors .
  • Reproducibility : Adhere to IUPAC guidelines for reporting experimental conditions (solvent purity, temperature control ±0.1°C) .
  • Comparative studies : Benchmark against structurally characterized analogs (e.g., dioxobis-stearato-trilead, CAS 12578-12-0) to validate synthetic and analytical workflows .

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